![molecular formula C18H20Cl2 B1654721 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene CAS No. 263367-08-4](/img/structure/B1654721.png)
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
描述
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene, commonly known as CPME, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPME is a member of the family of pentamethylbenzenes, which are known for their unique chemical and physical properties. CPME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of CPME is not well understood, but it is believed to act as a radical scavenger and antioxidant. CPME has been shown to inhibit lipid peroxidation and to protect against oxidative stress in vitro and in vivo. CPME has also been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms are still under investigation.
Biochemical and Physiological Effects:
CPME has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. CPME has also been shown to protect against oxidative stress and to improve cognitive function in animal models. CPME has been shown to have low toxicity and to be well tolerated in animal studies.
实验室实验的优点和局限性
CPME has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. CPME is also relatively easy to synthesize and can be obtained in large quantities. However, CPME has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
未来方向
For CPME research include the synthesis of new derivatives with improved properties and investigation of its potential applications in the treatment of various diseases.
科学研究应用
CPME has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other organic compounds. CPME has also been used as a reference compound in the analysis of environmental samples and in the study of the degradation of organic compounds.
属性
IUPAC Name |
1-[chloro-(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAHTWLVQCDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(C2=CC=C(C=C2)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380227 | |
| Record name | 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
CAS RN |
263367-08-4 | |
| Record name | 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
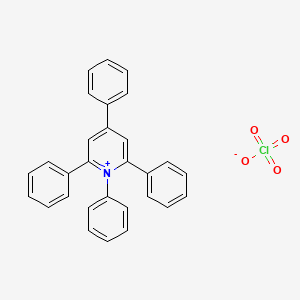

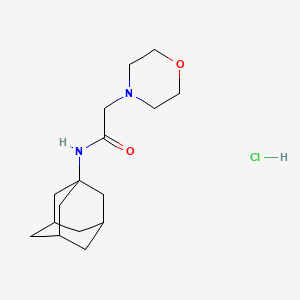

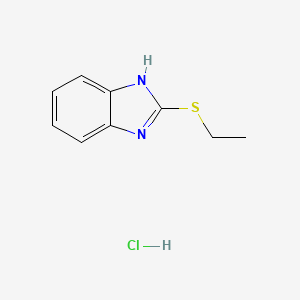

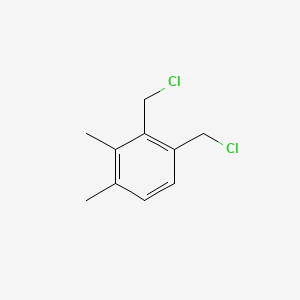
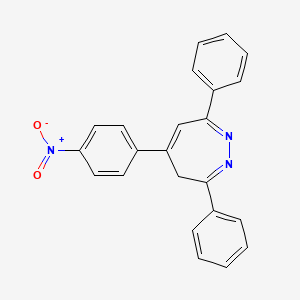
![13,15-Dichloro-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654656.png)
![14-Methoxy-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654658.png)
![8-Methyl-5-morpholin-4-yl-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654659.png)
![15-Fluoro-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654660.png)
![4,8,10,12-Tetramethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1654661.png)